molecular formula C27H25N5O2 B11022980 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11022980
M. Wt: 451.5 g/mol
InChI Key: NVBALWCECRRRRN-UHFFFAOYSA-N
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Description

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE is a complex organic compound that features both benzimidazole and quinazoline moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The benzimidazole ring is particularly noted for its presence in many drugs with antiparasitic, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid to form the benzimidazole ring, followed by further reactions to introduce the quinazoline moiety . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The compound reacts with a variety of reagents under different conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are usually carried out in anhydrous solvents to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of benzimidazole-based alcohols .

Scientific Research Applications

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA, inhibiting its replication and transcription, which is crucial for its anticancer activity. The quinazoline ring can inhibit enzymes involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE apart is its dual functionality, combining the properties of both benzimidazole and quinazoline rings. This dual action enhances its potential as a therapeutic agent, making it a unique compound in medicinal chemistry .

Properties

Molecular Formula

C27H25N5O2

Molecular Weight

451.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C27H25N5O2/c33-25(15-8-16-32-18-28-21-12-5-4-11-20(21)27(32)34)29-24(17-19-9-2-1-3-10-19)26-30-22-13-6-7-14-23(22)31-26/h1-7,9-14,18,24H,8,15-17H2,(H,29,33)(H,30,31)

InChI Key

NVBALWCECRRRRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)CCCN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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